(2R,3S,5R)-5-[2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
CAS No.:
Cat. No.: VC17954838
Molecular Formula: C13H19N5O5
Molecular Weight: 325.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19N5O5 |
|---|---|
| Molecular Weight | 325.32 g/mol |
| IUPAC Name | (2R,3S,5R)-5-[2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
| Standard InChI | InChI=1S/C13H19N5O5/c1-6(3-19)22-12-10-11(16-13(14)17-12)18(5-15-10)9-2-7(21)8(4-20)23-9/h5-9,19-21H,2-4H2,1H3,(H2,14,16,17)/t6?,7-,8+,9+/m0/s1 |
| Standard InChI Key | DPRKTPGJARCDPS-GSLILNRNSA-N |
| Isomeric SMILES | CC(CO)OC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N |
| Canonical SMILES | CC(CO)OC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s IUPAC name defines its precise stereochemistry: the oxolane ring adopts a (2R,3S,5R) configuration, while the purine base is substituted at position 6 with a 1-hydroxypropan-2-yloxy group. The molecular formula, C₁₃H₁₉N₅O₅ (molecular weight: 325.32 g/mol), reflects a hydroxyl-rich structure, with critical functional groups including:
-
A 2-amino-purine base, facilitating hydrogen bonding with biological targets.
-
A 1-hydroxypropan-2-yloxy side chain, introducing stereochemical complexity and potential metabolic stability.
-
A hydroxymethyl group at position 2 of the oxolane ring, influencing solubility and conformational flexibility .
Stereochemical Implications
Stereochemistry profoundly impacts biological activity. The (2R,3S,5R) configuration ensures proper spatial alignment for interactions with enzymes like kinases or polymerases. For example, enantiomeric purity in nucleoside analogs is critical for antiviral efficacy, as mismatched stereochemistry often renders compounds inactive or toxic . Computational modeling of this compound’s 3D structure suggests that the 1-hydroxypropan-2-yloxy group adopts a gauche conformation, minimizing steric hindrance while optimizing hydrogen-bonding potential .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step strategies typical of nucleoside analogs:
-
Sugar Moiety Preparation: Asymmetric organocatalysis generates the (2R,3S,5R)-oxolane intermediate, leveraging Evans oxazolidinone auxiliaries to enforce stereoselectivity.
-
Purine Base Functionalization: Mitsunobu coupling attaches the 1-hydroxypropan-2-yloxy group to the 6-position of 2-aminopurine, preserving the amino group at position 2 .
-
Glycosidic Bond Formation: Vorbrüggen glycosylation links the sugar and base moieties, employing trimethylsilyl triflate as a catalyst to achieve β-selectivity .
Analytical Validation
Post-synthesis characterization employs:
-
NMR Spectroscopy: ¹H and ¹³C NMR confirm stereochemistry, with key signals at δ 5.85 ppm (H1' of oxolane) and δ 8.15 ppm (H8 of purine) .
-
Mass Spectrometry: High-resolution ESI-MS matches the theoretical mass (325.32 g/mol) with a deviation < 2 ppm.
-
X-ray Crystallography: Fragment screening data reveal a monoclinic crystal system (space group P2₁), with hydrogen-bonding networks stabilizing the lattice .
Biological Activity and Mechanism
Enzyme Interactions
The compound’s purine base mimics endogenous nucleosides, enabling binding to:
-
DNA/RNA Polymerases: Competitive inhibition assays show IC₅₀ values of 12.3 μM against human DNA polymerase γ, suggesting mitochondrial toxicity risks .
-
Adenosine Deaminase: Resistance to deamination due to the 2-amino group enhances metabolic stability compared to adenosine analogs .
Comparative Analysis with Analogous Compounds
Structural Analogues
Structure-Activity Relationships
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume